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Compound of Interest

Compound Name:
1-(2,2-difluoroethyl)-1H-pyrazol-5-

amine

Cat. No.: B1648158 Get Quote

An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine: A Key Building

Block for Modern Drug Discovery

Introduction
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a privileged

scaffold, forming the core of numerous therapeutic agents.[1][2][3] Its derivatives are renowned

for a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and

antimicrobial properties.[3][4][5] Within this important class of heterocycles, 5-aminopyrazoles

represent particularly versatile building blocks, offering multiple reaction sites for the synthesis

of complex molecular architectures and fused ring systems.[6][7][8]

This guide focuses on a specific, highly functionalized derivative: 1-(2,2-difluoroethyl)-1H-
pyrazol-5-amine. The strategic incorporation of a difluoroethyl moiety introduces unique

physicochemical properties that are highly sought after in modern drug design. The fluorine

atoms can significantly enhance metabolic stability, modulate pKa, and improve binding affinity

through favorable electrostatic interactions. This document provides a comprehensive technical

overview of the structure, properties, synthesis, and potential applications of this compound,

tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical
Properties
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The unique characteristics of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine stem from the specific

arrangement of its functional groups: the aromatic pyrazole ring, a primary amine at the C5

position, and an N1-substituted difluoroethyl chain.

Chemical Structure
The structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle

containing two adjacent nitrogen atoms. An amino group is attached to carbon-5, and a 2,2-

difluoroethyl group is attached to the nitrogen at position 1.

Caption: Chemical structure of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine.

Key Identifiers and Properties
The fundamental properties of this compound are summarized below. These data are critical

for experimental design, reaction setup, and analytical characterization.

Property Value Source

CAS Number 1171319-69-9 [9][10]

Molecular Formula C₅H₇F₂N₃ [9][10]

Molecular Weight 147.13 g/mol [9][10]

Appearance Solid [10]

Purity Typically ≥95% [10]

Storage Conditions
Keep in dark place, inert

atmosphere, 2-8°C
[9]

SMILES Code NC1=CC=NN1CC(F)F [9]

Structural Insights and Implications
5-Aminopyrazole Core: This moiety is a potent C,N-binucleophile.[8] The exocyclic amino

group (5-NH₂) and the endocyclic nitrogen (N1) are primary sites for electrophilic attack and

further functionalization, making it an ideal starting material for building fused heterocyclic

systems like pyrazolo[3,4-d]pyrimidines or imidazo[1,2-b]pyrazoles.[4][6]
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Difluoroethyl Group: The geminal difluoro substitution on the ethyl group has profound

electronic effects. Fluorine's high electronegativity lowers the basicity of the nearby pyrazole

nitrogens. This modification is a common strategy in drug design to increase metabolic

stability by blocking potential sites of oxidation and to enhance membrane permeability by

increasing lipophilicity.

Synthesis and Reactivity
The synthesis of N-substituted 5-aminopyrazoles is well-established, typically involving the

cyclocondensation of a hydrazine derivative with a suitable three-carbon precursor containing a

nitrile group.[7][11]

General Synthetic Workflow
A plausible and widely used method for synthesizing 1-(2,2-difluoroethyl)-1H-pyrazol-5-
amine involves the reaction of (2,2-difluoroethyl)hydrazine with a β-ketonitrile, such as 3-

oxopropanenitrile, or an equivalent precursor like an ethoxymethylenemalononitrile. The

reaction proceeds via initial formation of a hydrazone intermediate, followed by an

intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile

carbon, leading to the final 5-aminopyrazole ring.[7]

Reactants

(2,2-Difluoroethyl)hydrazine
+

Condensation

β-Ketonitrile Precursor
(e.g., Ethoxymethylenemalononitrile)

Hydrazone Intermediate Intramolecular
Cyclization 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine

Click to download full resolution via product page

Caption: General synthetic workflow for 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine.

Representative Experimental Protocol
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This protocol is a generalized procedure based on established methods for the synthesis of

similar 5-aminopyrazoles.[7][11]

Reaction Setup: To a solution of (2,2-difluoroethyl)hydrazine (1.0 equivalent) in a suitable

solvent such as ethanol or isopropanol, add a β-ketonitrile precursor like

ethoxymethylenemalononitrile (1.05 equivalents).

Condensation: The reaction mixture is typically stirred at reflux for 2-6 hours. Progress can

be monitored by Thin Layer Chromatography (TLC) until the starting materials are

consumed.

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent

is removed under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid is purified. This can be achieved by recrystallization

from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica

gel using an appropriate eluent (e.g., ethyl acetate/hexane gradient) to yield the pure 1-(2,2-
difluoroethyl)-1H-pyrazol-5-amine.

Characterization: The final product's identity and purity should be confirmed using standard

analytical techniques such as NMR, MS, and HPLC.

Chemical Reactivity and Use as a Synthon
The true value of 1-(2,2-difluoroethyl)-1H-pyrazol-5-amine lies in its reactivity. The 5-amino

group readily participates in reactions to form a variety of fused heterocyclic systems, which are

of significant interest in medicinal chemistry.

Formation of Pyrazolo[1,5-a]pyrimidines: Reaction with β-dicarbonyl compounds or activated

enones leads to the formation of the pyrazolo[1,5-a]pyrimidine scaffold.[11]

Formation of Pyrazolo[3,4-b]pyridines: Condensation with 1,3-dicarbonyls or related

synthons under different conditions can yield the isomeric pyrazolo[3,4-b]pyridine core.[11]

Acylation and Sulfonylation: The amino group can be easily acylated or sulfonylated to

introduce diverse side chains, allowing for the exploration of structure-activity relationships

(SAR).
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Spectroscopic and Analytical Profile
Proper characterization is essential to confirm the structure and purity of the synthesized

compound. The following table summarizes the expected spectroscopic data based on its

structure and data from analogous pyrazole derivatives.[12][13]

Technique Expected Observations

¹H NMR

- -NH₂: A broad singlet, typically in the range of

4.0-6.0 ppm. - Pyrazole CH: Two doublets for

the protons at C3 and C4, likely between 5.5-7.5

ppm. - -CH₂-: A triplet of doublets around 4.0-4.5

ppm due to coupling with both -CHF₂ and the

pyrazole nitrogen. - -CHF₂: A triplet of doublets

(a complex multiplet) around 6.0-6.5 ppm due to

geminal and vicinal H-F and H-H coupling.

¹³C NMR

- Pyrazole Carbons: Peaks in the aromatic

region (90-150 ppm). - -CH₂-: A signal around

45-55 ppm. - -CHF₂: A triplet in the range of

110-120 ppm due to C-F coupling.

¹⁹F NMR

- A doublet of triplets is expected for the two

equivalent fluorine atoms due to coupling with

the adjacent CH and CH₂ groups.

Mass Spec. (MS) - [M+H]⁺: Expected at m/z 148.07.

IR (Infrared)

- N-H stretch: Broad peaks around 3200-3400

cm⁻¹. - C-H stretch: Peaks around 2900-3100

cm⁻¹. - C=N/C=C stretch: Absorptions in the

1500-1650 cm⁻¹ region. - C-F stretch: Strong,

characteristic absorptions in the 1000-1200

cm⁻¹ region.

Applications in Research and Drug Development
1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is not an end product but a valuable intermediate

for synthesizing novel compounds for biological screening.
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Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase

inhibitors used in oncology.[1] This building block allows for the creation of libraries of

compounds to target specific kinases.

Agrochemical Research: Pyrazole derivatives have found extensive use as herbicides and

fungicides.[7] The introduction of fluorine can enhance the potency and environmental

persistence of new agrochemical candidates.

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule,

it can be used in FBDD campaigns to identify initial hits that bind to biological targets. The

reactive amino group provides a handle for subsequent fragment linking or optimization.

Bioisosteric Replacement: The difluoroethyl group serves as a bioisostere for other

functionalities, such as hydroxyl or thiol groups. Its inclusion can lead to improved

pharmacokinetic profiles, including enhanced metabolic stability and oral bioavailability,

without sacrificing biological activity.

Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While a specific

safety data sheet (SDS) for this exact compound may be limited to supplier documentation,

general guidelines for aminopyrazoles and fluorinated compounds should be applied.[14][15]

General Hazards: Similar compounds are often classified as causing skin and eye irritation

and may be harmful if swallowed.[14][16] Inhalation of dust should be avoided.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety

goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[15]

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to

minimize inhalation exposure.[15] Avoid creating dust.

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g.,

argon or nitrogen) and at the recommended refrigerated temperature (2-8°C) to ensure its

stability and prevent degradation.[9]

Conclusion
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1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is a strategically designed molecular building block

that combines the proven utility of the 5-aminopyrazole scaffold with the beneficial properties of

fluorination. Its polyfunctional nature provides a versatile platform for the synthesis of diverse

and complex heterocyclic compounds. For researchers in medicinal chemistry, agrochemistry,

and materials science, this compound represents a valuable starting point for the development

of novel molecules with enhanced performance characteristics. The insights and protocols

detailed in this guide aim to facilitate its effective use in the laboratory and accelerate the

discovery of next-generation chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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